![molecular formula C7H10N2O B2450206 1-(1H-Imidazol-2-yl)cyclobutan-1-ol CAS No. 2155856-15-6](/img/structure/B2450206.png)
1-(1H-Imidazol-2-yl)cyclobutan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of 1-(1H-Imidazol-2-yl)cyclobutan-1-ol are not specified in the available literature.Scientific Research Applications
- Researchers have explored derivatives of this compound for their antimicrobial activity. Notably, compounds like 1a and 1b exhibited promising potential against microbial pathogens . Further investigations into their mechanisms of action and specific targets could lead to novel antimicrobial agents.
- In the fight against tuberculosis, scientists evaluated derivatives containing imidazole moieties, including those related to our compound. These derivatives were tested for their anti-tubercular activity against Mycobacterium tuberculosis. Determining their minimum inhibitory concentration (MIC) values provides valuable insights for drug development .
Antimicrobial Potential
Anti-Tubercular Activity
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
1-(1H-imidazol-2-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7(2-1-3-7)6-8-4-5-9-6/h4-5,10H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJTAJHMAIQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Imidazol-2-yl)cyclobutan-1-ol | |
CAS RN |
2155856-15-6 |
Source
|
Record name | 1-(1H-imidazol-2-yl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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